molecular formula C21H24Cl2O8S2 B14154465 Tos(-2)[Tos(-3)]Hex1Me4Cl6Cl CAS No. 20550-17-8

Tos(-2)[Tos(-3)]Hex1Me4Cl6Cl

Cat. No.: B14154465
CAS No.: 20550-17-8
M. Wt: 539.4 g/mol
InChI Key: KOZKMPBVEFANRC-UHFFFAOYSA-N
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Description

Tos(-2)[Tos(-3)]Hex1Me4Cl6Cl is a cyclohexane-derived compound featuring two tosyl (p-toluenesulfonyl) groups at positions 2 and 3, a methyl group at position 1, and chlorine atoms at positions 4 and 4. The structural formula suggests a halogenated and sulfonated cyclohexane backbone, which may confer unique chemical and physical properties.

Key features include:

  • Tosyl groups: These electron-withdrawing substituents enhance stability and influence reactivity, particularly in nucleophilic substitution or elimination reactions.
  • Halogenation: The chlorine atoms at positions 4 and 6 may increase molecular polarity and contribute to intermolecular interactions.
  • Steric effects: The methyl group at position 1 and bulky tosyl groups likely impose steric hindrance, affecting reaction kinetics and conformational flexibility.

Properties

CAS No.

20550-17-8

Molecular Formula

C21H24Cl2O8S2

Molecular Weight

539.4 g/mol

IUPAC Name

[3-chloro-2-(chloromethyl)-6-methoxy-5-(4-methylphenyl)sulfonyloxyoxan-4-yl] 4-methylbenzenesulfonate

InChI

InChI=1S/C21H24Cl2O8S2/c1-13-4-8-15(9-5-13)32(24,25)30-19-18(23)17(12-22)29-21(28-3)20(19)31-33(26,27)16-10-6-14(2)7-11-16/h4-11,17-21H,12H2,1-3H3

InChI Key

KOZKMPBVEFANRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2C(C(OC(C2Cl)CCl)OC)OS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tos(-2)[Tos(-3)]Hex1Me4Cl6Cl typically involves multiple steps, starting with the preparation of intermediate compounds that contain tosyl groups. These intermediates are then subjected to further reactions to introduce the hexyl and methyl groups, followed by the addition of chloride ions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the synthesis steps are optimized for efficiency and yield. The use of automated systems to monitor and control reaction parameters is common to maintain consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Tos(-2)[Tos(-3)]Hex1Me4Cl6Cl undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of new products with altered chemical properties.

    Reduction: Reduction reactions can convert this compound into different derivatives by removing oxygen or adding hydrogen.

    Substitution: The tosyl groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions typically require controlled environments, such as inert atmospheres and specific solvents, to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Tos(-2)[Tos(-3)]Hex1Me4Cl6Cl has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to create complex molecules and study reaction mechanisms.

    Biology: The compound can be employed in biochemical assays to investigate enzyme activities and protein interactions.

    Medicine: Research into potential therapeutic applications includes exploring its effects on cellular processes and its use as a drug precursor.

    Industry: this compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Tos(-2)[Tos(-3)]Hex1Me4Cl6Cl exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s tosyl groups can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. Additionally, the chloride ions may influence ionic interactions and stability of the compound in various environments.

Comparison with Similar Compounds

Structural Analogs

(1R,6S)-6-[(4S)-4-Isopropyl-1,3-Thiazolidine-2-Thione-3-yl]Carbonylcyclohex-3-enecarboxylate (Compound 3)
  • Structure : Cyclohexene ring with a thiazolidine-thione substituent and ester group.
  • Synthesis : Prepared via NaH/DMSO-mediated coupling of (4S)-IPTT with cyclohexene precursors, yielding 80% isolated product .
  • Key differences :
    • Tos(-2)[Tos(-3)]Hex1Me4Cl6Cl lacks the thiazolidine-thione moiety but includes chlorine and methyl groups.
    • Compound 3 exhibits higher stereochemical purity (confirmed via HPLC), whereas this compound’s stereochemistry is undefined in available data.
cis-6-(N-Methoxy-N-Methylcarbamoyl)Cyclohex-3-enecarboxylic Acid (Compound 4)
  • Structure : Cyclohexene with carbamoyl and carboxylic acid groups.
  • Synthesis : Acid-catalyzed coupling with N-methoxy-N-methylamine, yielding 56% cis-isomer .
  • Key differences :
    • This compound replaces carbamoyl/carboxylic acid groups with tosyl and chlorine substituents, likely reducing solubility in polar solvents.
p-Menthan-2-ol (Hexahydrocarvacrol)
  • Structure: Cyclohexanol derivative with isopropyl and methyl groups.
  • Properties : Used in fragrances and pharmaceuticals; exhibits moderate solubility in water (CAS 499-69-4) .
  • Key differences :
    • This compound’s tosyl groups increase molecular weight (≈500 g/mol vs. 156 g/mol for p-menthan-2-ol) and alter hydrophobicity.

Physicochemical Properties

Property This compound (Inferred) Compound 3 p-Menthan-2-ol
Molecular Weight ~500 g/mol 325.4 g/mol 156.3 g/mol
Solubility Low in water; high in CH2Cl2/THF Soluble in CH2Cl2/EtOAc Partially soluble in water
Stability High (tosyl groups resist hydrolysis) Stable at RT Stable under inert conditions
Key Functional Groups Tosyl, Cl, Me Thiazolidine-thione, ester Hydroxyl, isopropyl

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